2,2-Dimethylundecane-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H28O |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
2,2-dimethylundecan-3-ol |
InChI |
InChI=1S/C13H28O/c1-5-6-7-8-9-10-11-12(14)13(2,3)4/h12,14H,5-11H2,1-4H3 |
InChI Key |
USTBMGQTPBXASE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C)(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethylundecane 3 Ol and Analogous Structures
Stereoselective Synthesis of Tertiary Branched Alcohols
The creation of enantiopure tertiary alcohols, particularly those with adjacent stereocenters, is a formidable task because of the steric hindrance around the prochiral carbon. chinesechemsoc.org This steric congestion makes controlling both diastereo- and enantioselectivity in the crucial C-C bond-forming step exceptionally challenging. chinesechemsoc.org
Catalytic Asymmetric Approaches to Vicinal Stereocenters
A primary strategy for forging tertiary alcohols with vicinal stereocenters involves the coupling of prochiral substrates with prochiral ketones. chinesechemsoc.org However, the enantioselective formation of acyclic vicinal tetrasubstituted carbon centers remains a more daunting challenge. chemrxiv.org The development of highly diastereo- and enantioselective C-C bond-forming reactions starting from racemic α-branched ketones represents a significant advancement, opening a new path to stereochemically complex tertiary alcohols. chinesechemsoc.org An organocatalytic enantioselective alkylation of α,α-disubstituted aldehydes with 3-bromooxindoles has also been reported, providing access to enantioenriched products with vicinal quaternary stereocenters. acs.orgnih.gov
Enantioselective carbon-carbon bond formation is a cornerstone for synthesizing chiral tertiary alcohols from simple substrates. chinesechemsoc.orgacs.org A significant challenge lies in the enantio-face differentiation of ketones, which is difficult due to the small steric and electronic differences between the two substituents on the prochiral carbons. acs.org
One powerful method is the enantioselective cyanosilylation of ketones, which converts them into valuable chiral tertiary cyanohydrins. chinesechemsoc.org A highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones has been developed, yielding Cα-tetrasubstituted silyl (B83357) cyanohydrins with two vicinal stereocenters in up to >20:1 diastereomeric ratio and 90–98% enantiomeric excess (ee). chinesechemsoc.org This process utilizes a bifunctional cyanating reagent, Me2(CH2Cl)SiCN, and is activated by a Jacobsen's (salen)AlCl catalyst in conjunction with a suitable phosphorane. chinesechemsoc.org
Copper(II)-catalyzed asymmetric aldol (B89426) reactions represent another key strategy. Chiral Lewis acid Cu(II) catalysts have been successfully employed in reactions between α-keto esters, such as methyl pyruvate, and silyl enolates, producing the desired tertiary alcohols with high yield and enantioselectivity (e.g., 95% yield, 92% ee). acs.org
Table 1: Examples of Enantioselective C-C Bond Forming Reactions for Tertiary Alcohol Synthesis
| Reaction Type | Catalyst System | Substrates | Key Findings |
|---|---|---|---|
| Cyanosilylation | Jacobsen's (salen)AlCl + Phosphorane | Racemic α-branched ketones | Up to >20:1 dr and 90-98% ee chinesechemsoc.org |
| Aldol Reaction | Chiral Lewis Acid Cu(II) | α-Keto esters and silyl enolates | High yield and enantioselectivity (e.g., 92% ee) acs.org |
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiopure product, theoretically achieving a 100% yield. researchgate.net However, tertiary alcohols have remained one of the most challenging substrates for this process. researchgate.netrsc.org The primary difficulties are the steric hindrance of tertiary alcohols and finding compatible reaction conditions for both the enzymatic resolution and the in-situ racemization of the remaining substrate. researchgate.netrsc.org
The first successful example of a DKR of a racemic tertiary alcohol was achieved by combining a lipase-catalyzed kinetic resolution with an in-situ racemization utilizing a bio-compatible oxovanadium catalyst. researchgate.netrsc.org This chemoenzymatic DKR approach has proven to be a promising green method for synthesizing optically active alcohols and their derivatives. researchgate.net The key to success is the compatibility between the racemization catalyst and the enzyme. acs.org For tertiary alcohols, tailor-made oxovanadium catalysts supported on mesoporous silica (B1680970) (V-MPS4) have been shown to be suitable for racemization and are compatible with enzymes like lipase (B570770) A from Candida antarctica (CAL-A), which can catalyze the esterification with excellent enantioselectivity. researchgate.netresearchgate.net This combined system has delivered the desired ester product with >99% ee and a conversion exceeding the 50% limit of standard kinetic resolution. rsc.org
Highly Stereoselective Construction of Complex Allylic Alcohols
Chiral acyclic tertiary allylic alcohols are important synthetic building blocks, though their enantioselective synthesis is often challenging. researchgate.net One advanced method involves the catalytic asymmetric rsc.orgresearchgate.net-Meisenheimer rearrangement of N-allylic N-oxides. This approach, catalyzed by a planar chiral ferrocene-based bispalladacycle, allows for the enantioselective synthesis of O-tert-alkyl allylic trisubstituted hydroxylamines under mild conditions with excellent functional group tolerance and enantioselectivity up to 96:4. researchgate.net The resulting products can be reductively cleaved to yield sterically congested tertiary alcohols. researchgate.net
Another strategy is the stereoselective transposition of allylic alcohols. A hydroxyl group-directed, highly regio- and stereoselective transposition based on rhenium catalysis has been developed, which can isomerize tertiary allylic alcohols. organic-chemistry.org Additionally, methods for the stereoselective construction of tertiary C–O bonds through the allylic substitution of racemic vinylethylene carbonates with water and alcohols have been developed using a cooperative catalysis system of a chiral palladium complex and a boron reagent. acs.org
Directed Alkylation and Addition Reactions for Branched Architectures
The construction of branched architectures with tertiary alcohol motifs often relies on directed alkylation and addition reactions. The conversion of tertiary alcohols into alkyl halides, for instance, typically proceeds through an SN1 mechanism, especially with reagents like HCl or HBr. masterorganicchemistry.comlibretexts.org This pathway involves the formation of a tertiary carbocation, which is relatively stable. masterorganicchemistry.comncert.nic.in However, the reverse reaction, converting a tertiary alkyl halide to an alcohol, requires a weak nucleophile like water to avoid a competing E2 elimination that would occur with a strong base like hydroxide. chemistrysteps.com
Alkylation of tertiary alcohols to form ethers is generally difficult due to steric hindrance and competing elimination reactions. youtube.com However, intramolecular alkylations can proceed smoothly. For example, a substituted tetrahydrofuran (B95107) can be formed in high yield via the intramolecular alkylation of a tertiary alcohol with a mesylate as the electrophile. youtube.com Furthermore, stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl (B3062369) carbinol derivatives using water or alcohols as nucleophiles provides a novel route to highly congested tertiary homoallyl alcohols and ethers. nih.gov
Biocatalytic Synthesis of Branched Alcohols and Derivatives
Biocatalysis offers a sustainable and highly selective alternative to conventional chemical synthesis for producing optically pure tertiary alcohols. nih.gov A variety of enzymes, including esterases, lipases, epoxide hydrolases, and halohydrin dehalogenases, have been successfully employed. nih.gov These enzymatic methods can be applied to produce chiral building blocks for pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net
A one-pot, two-step chemoenzymatic process has been developed that combines the biocatalytic oxidation of a secondary alcohol to a ketone with the subsequent chemoselective addition of an organolithium reagent. rsc.org This process uses a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system for the oxidation step, which occurs in an aqueous medium. rsc.org
For the resolution of racemic alcohols, engineered acyltransferases from Mycobacterium smegmatis (MsAcT) have been used in bienzymatic DKR systems. nih.gov In an aqueous solution, a non-stereoselective alcohol dehydrogenase can racemize the alcohol via a hydrogen-borrowing sequence, while an engineered (R)- or (S)-selective MsAcT variant performs the enantioselective acyl transfer, leading to high conversion and excellent optical purity of the resulting esters. nih.gov
Table 2: Enzyme Classes and Their Application in Branched Alcohol Synthesis
| Enzyme Class | Application | Example |
|---|---|---|
| Lipases / Esterases | Kinetic and Dynamic Kinetic Resolution (DKR) of racemic tertiary alcohols | Candida antarctica Lipase A (CAL-A) used in DKR with an oxovanadium catalyst researchgate.netresearchgate.net |
| Laccase | Oxidation of secondary alcohols to ketones (precursors for tertiary alcohols) | Laccase from Trametes versicolor with TEMPO mediator in a one-pot system rsc.org |
| Acyltransferases | Dynamic Kinetic Resolution (DKR) of racemic secondary alcohols | Engineered variants of Mycobacterium smegmatis acyltransferase (MsAcT) nih.gov |
| Alcohol Dehydrogenases | Racemization of alcohols in DKR systems | Non-stereoselective alcohol dehydrogenase used in a hydrogen-borrowing sequence nih.gov |
Lipase-Catalyzed Esterification with Branched Alcohol Substrates
Lipase-catalyzed esterification has emerged as a significant biocatalytic tool in organic synthesis due to the high selectivity and mild reaction conditions offered by these enzymes. nih.gov Lipases are widely employed in the production of esters for the biotechnology and chemical industries. nih.gov The application of lipases to the esterification of sterically hindered branched-chain alcohols like 2,2-Dimethylundecane-3-ol is an area of growing interest.
The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of lipase, the reaction medium, water activity, and the nature of the substrates. nih.gov For branched alcohol substrates, the steric hindrance around the hydroxyl group can significantly impact the reaction rate and equilibrium conversion.
Detailed Research Findings:
While specific studies on the lipase-catalyzed esterification of this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, the esterification of other bulky alcohols has been successfully achieved using immobilized lipases. Immobilization can enhance the stability and reusability of the lipase, making the process more economically viable. nih.gov
A study on the lipase-catalyzed esterification of 2-monoricinolein with ricinoleic acid demonstrated the successful synthesis of a diacylglycerol, a structurally complex molecule. nih.gov In this research, various immobilized lipases were screened, with Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) providing the highest yield of the desired product. nih.gov This highlights the importance of systematic screening of enzymes and solvents to optimize the reaction conditions for sterically demanding substrates.
The table below summarizes the performance of different lipases in the synthesis of 1,2(2,3)-diricinolein, a complex ester derived from a branched alcohol.
| Lipase Source | Solvent | Reaction Time (h) | Yield (%) |
| Rhizopus oryzae (ROL) | Diisopropyl ether (DIPE) | 1 | 58 |
| Candida antarctica type B | Diisopropyl ether (DIPE) | 24 | 45 |
| Rhizomucor miehei | Toluene | 24 | 30 |
| Thermomyces lanuginosus | Toluene | 24 | 25 |
| Aspergillus niger | Diisopropyl ether (DIPE) | 24 | 15 |
Data adapted from a study on the synthesis of 1,2(2,3)-diricinolein. nih.gov
Enzymatic Processes for Chiral Alcohol Production
The production of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. doi.org Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and environmentally benign approach to the synthesis of chiral compounds. nih.gov
Enzymatic processes for chiral alcohol production typically involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor. nih.gov For a tertiary alcohol like this compound, kinetic resolution via enantioselective acylation catalyzed by a lipase is a common strategy. In this process, one enantiomer of the alcohol is selectively acylated to form an ester, allowing for the separation of the unreacted enantiomer and the esterified product.
Detailed Research Findings:
The success of enzymatic kinetic resolution is highly dependent on the enantioselectivity of the enzyme. Lipases are frequently used for this purpose due to their broad substrate scope and high enantioselectivity. researchgate.net For instance, the resolution of racemic 2-pentanol (B3026449) has been successfully achieved with high enantiomeric excess using immobilized Candida antarctica lipase B. researchgate.net
While direct enzymatic resolution of this compound has not been reported, studies on other sterically hindered alcohols demonstrate the feasibility of this approach. The key is to identify a lipase that can accommodate the bulky substituents around the stereocenter and exhibit high enantioselectivity.
Another approach is the use of dehydrogenases for the asymmetric reduction of a corresponding ketone to produce a single enantiomer of the alcohol. nih.gov This method, however, is not directly applicable to the synthesis of tertiary alcohols like this compound from a simple ketone precursor.
The development of novel enzymes through protein engineering and directed evolution is expanding the scope of biocatalysis for the production of complex chiral molecules. nih.gov These techniques can be used to tailor the active site of an enzyme to accommodate a specific bulky substrate and to enhance its enantioselectivity.
Novel Synthetic Routes to Highly Congested Tertiary Alcohols
The construction of all-carbon quaternary centers, particularly those bearing a hydroxyl group, is a formidable challenge in organic synthesis. nih.gov The steric hindrance associated with these structures often limits the applicability of traditional synthetic methods such as the addition of Grignard or organolithium reagents to ketones. Consequently, the development of novel synthetic routes to highly congested tertiary alcohols is an active area of research. nih.govnih.govchemrxiv.org
Detailed Research Findings:
A recently developed method reports the synthesis of highly congested tertiary homoallylic alcohols through the uwindsor.cauwindsor.ca-sigmatropic rearrangement of Breslow intermediates. nih.govnih.gov This process involves the in situ formation of a Breslow intermediate from an N-allyl thiazolium salt and a benzaldehyde (B42025) derivative. nih.govnih.gov Mechanistic studies suggest that the reaction proceeds through the fragmentation of the Breslow intermediate into a radical pair, which then recombines in a regio- and diastereoselective manner to yield the formal uwindsor.cauwindsor.ca-rearranged product. nih.govnih.gov
This radical-based approach enables the formation of C-C bonds that are difficult to construct via conventional two-electron pathways, thus providing a powerful tool for the synthesis of sterically demanding tertiary alcohols. nih.gov The reaction is shown to be efficient for a range of substrates, affording the desired products in good yields.
While this specific methodology has been demonstrated for the synthesis of homoallylic tertiary alcohols, the underlying principle of radical-based C-C bond formation could potentially be adapted for the synthesis of other highly congested tertiary alcohols, including saturated structures analogous to this compound, through appropriate modification of the starting materials and reaction conditions.
Another approach involves the Cp2TiCl2-catalyzed reaction of AlCl3 with ketones and aryl olefins in the presence of metallic magnesium. mdpi.com This one-pot method has been shown to produce aryl-substituted tertiary alcohols in good yields. mdpi.com The general applicability of this method to a variety of ketones and olefins makes it a promising strategy for the synthesis of diverse tertiary alcohol structures. mdpi.com
Strategic Use of Protecting Groups for Alcohol Functionalities in Complex Synthesis
In the context of multi-step organic synthesis, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org The hydroxyl group of an alcohol is often protected as an ether, ester, or acetal (B89532) to allow for chemical transformations to be performed on other parts of the molecule. uwindsor.cawikipedia.org The choice of a suitable protecting group is critical and depends on its stability towards the reaction conditions of the subsequent steps and the ease of its selective removal (deprotection). harvard.eduuchicago.edu
For a sterically hindered tertiary alcohol like this compound, the introduction and removal of a protecting group can be challenging due to steric hindrance around the hydroxyl functionality.
Detailed Research Findings:
Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. libretexts.org The steric bulk of the silyl group can be tuned to modulate the stability of the protected alcohol. For a highly congested tertiary alcohol, a less sterically demanding silyl group like TMS might be easier to introduce, but it is also more labile to acidic conditions. wikipedia.org More robust silyl ethers like TBDMS or triisopropylsilyl (TIPS) offer greater stability but may be more difficult to install on a sterically encumbered hydroxyl group. uwindsor.ca
The choice of protecting group also dictates the deprotection conditions. Silyl ethers are typically cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.org The orthogonality of protecting groups is a key concept in complex synthesis, allowing for the selective deprotection of one functional group in the presence of others. uchicago.edu
The table below provides a comparison of common silyl protecting groups for alcohols.
| Protecting Group | Abbreviation | Relative Stability to Acid | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | Mild acid, F⁻ |
| Triethylsilyl | TES | 10-100 | Acid, F⁻ |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | Stronger acid, F⁻ |
| Triisopropylsilyl | TIPS | ~700,000 | Stronger acid, F⁻ |
| tert-Butyldiphenylsilyl | TBDPS | ~1,000,000 | Strongest acid, F⁻ |
Relative stability data is approximate and can vary with substrate and reaction conditions.
In a synthetic route involving this compound, a careful selection of the protecting group would be necessary based on the planned subsequent reactions. For instance, if the synthesis involves strongly basic or organometallic reagents, a silyl ether would be a suitable choice. If acidic conditions are to be employed, a more acid-stable protecting group would be required.
Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethylundecane 3 Ol
Alcohol Dehydration Reaction Pathways
The dehydration of alcohols to form alkenes is a fundamental transformation in organic chemistry, typically proceeding by heating the alcohol in the presence of a strong acid catalyst. libretexts.org For 2,2-Dimethylundecane-3-ol, a tertiary alcohol, this reaction is particularly facile due to the electronic and structural features of the molecule. The specific pathway and product distribution are highly dependent on the reaction conditions and the nature of the catalyst employed.
The dehydration of secondary and tertiary alcohols, such as this compound, generally proceeds through a unimolecular elimination (E1) mechanism. libretexts.orgvedantu.com This multi-step process is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). periodicchemistry.comyoutube.com
The crucial, rate-determining step of the E1 mechanism is the subsequent departure of the water molecule to form a carbocation intermediate. periodicchemistry.combyjus.com The structure of this compound is such that this step results in the formation of a highly stable tertiary carbocation at the C3 position. The stability of carbocations follows the order: tertiary > secondary > primary. echemi.comlibretexts.org This high stability is attributed to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups, which help to delocalize the positive charge. libretexts.org
The presence of the bulky t-butyl group at the adjacent C2 position further influences the reaction. While it provides significant steric hindrance, which can affect the approach of reactants, its primary electronic effect is to stabilize the adjacent positive charge. fiveable.me Because the formation of this stable tertiary carbocation is energetically favorable, the activation energy for the dehydration of this compound is lower, and the reaction rate is significantly faster compared to primary or secondary alcohols. libretexts.orgbyjus.com The reaction temperature required for the dehydration of tertiary alcohols (25°– 80°C) is considerably lower than for secondary (100°– 140°C) or primary alcohols (170° - 180°C). libretexts.orglibretexts.org
Following the formation of the carbocation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and yielding an alkene. vedantu.comyoutube.com Due to the structure of the intermediate carbocation from this compound, multiple alkene products can be formed, with the major product typically being the most thermodynamically stable (most substituted) alkene, in accordance with Zaitsev's rule. vedantu.com
Table 1: Factors Influencing Carbocation Stability and Dehydration Rate
| Feature | Influence on this compound Dehydration | Kinetic Effect |
|---|---|---|
| Alcohol Classification | Tertiary (3°) | Favors E1 mechanism; faster reaction rate than 1° or 2° alcohols. byjus.com |
| Carbocation Intermediate | Forms a stable tertiary carbocation at C3. | Lowers the activation energy of the rate-determining step. youtube.com |
| Tertiary Branching (2,2-dimethyl) | Electron-donating groups stabilize the positive charge via induction and hyperconjugation. libretexts.org | Increases the rate of carbocation formation. echemi.com |
| Steric Hindrance | The bulky t-butyl-like group can influence which adjacent proton is abstracted, affecting product ratios. fiveable.me | Can affect the regioselectivity of the final elimination step. |
In industrial settings, alcohol dehydration is often carried out in the vapor phase using solid acid catalysts like gamma-alumina (γ-Al2O3) and zeolites such as H-ZSM-5. vedantu.com These heterogeneous catalysts offer advantages in terms of product separation and catalyst reusability.
On γ-Al2O3 , the mechanism of alcohol dehydration is complex and can involve both Lewis and Brønsted acid sites, though Lewis acidity is often considered predominant. researchgate.net One proposed pathway involves a concerted E2-like mechanism where an acid-base pair on the alumina (B75360) surface simultaneously activates the C-OH and C-H bonds. researchgate.net The alcohol's hydroxyl group adsorbs onto a Lewis acid site (an electron-deficient aluminum center), while a nearby basic site (a surface oxygen atom) abstracts a β-hydrogen. researchgate.net For this compound, this would lead directly to an alkene and water without the formation of a discrete carbocation intermediate. The stability of the carbocation-like transition state is a primary factor determining the rate of this unimolecular dehydration, which favors the formation of the olefin. epa.govumn.edu
H-ZSM-5 is a shape-selective zeolite catalyst with strong Brønsted acid sites within its microporous structure. acs.org The dehydration mechanism in H-ZSM-5 is thought to be a concerted process, which is energetically preferable to a stepwise pathway involving a distinct carbocation intermediate. researchgate.net The alcohol is protonated by a Brønsted acid site, and the elimination of water and a β-proton occurs in a coordinated fashion. acs.org Density functional theory (DFT) calculations on similar alcohols suggest that this concerted mechanism has a lower activation energy barrier. researchgate.net The confined environment of the zeolite pores can also influence the selectivity of the reaction, potentially favoring the formation of less-branched alkene isomers that can more easily diffuse out of the catalyst structure.
Dehydration of alcohols can proceed through two distinct pathways: unimolecular (intramolecular) or intermolecular. quora.com
Unimolecular Dehydration: This is an elimination reaction occurring within a single alcohol molecule to produce an alkene and water. quora.com As discussed, the dehydration of this compound to form various isomers of 2,2-dimethylundecene is a unimolecular process. This pathway is generally favored by higher temperatures. quora.comyoutube.com For tertiary alcohols, this process is particularly efficient due to the stability of the carbocation intermediate (in an E1 mechanism) or the carbocation-like transition state. epa.gov
Intermolecular Dehydration: This is a condensation reaction between two alcohol molecules to form an ether and water. quora.com This process is typically favored at lower temperatures than elimination. youtube.com For a sterically hindered tertiary alcohol like this compound, intermolecular dehydration is significantly disfavored. The bulky t-butyl-like group prevents a second alcohol molecule from acting as a nucleophile and attacking the protonated alcohol or carbocation intermediate (an SN1 or SN2 process). epa.gov Therefore, unimolecular dehydration to form alkenes is the overwhelmingly dominant pathway.
Table 2: Comparison of Dehydration Pathways for this compound
| Pathway | Mechanism Type | Product(s) | Favored Conditions | Likelihood for this compound |
|---|---|---|---|---|
| Unimolecular | Elimination (E1) | Alkene + Water | Higher Temperatures youtube.com | Highly Favorable |
| Intermolecular | Condensation/Substitution (SN1) | Ether + Water | Lower Temperatures quora.com | Highly Unfavorable (due to steric hindrance) epa.gov |
Palladium-Catalyzed Dehydrohalogenation of Branched Alkyl Halides
An alternative route to the olefins derivable from this compound involves the dehydrohalogenation of the corresponding alkyl halide (e.g., 3-bromo- (B131339) or 3-chloro-2,2-dimethylundecane). Palladium-catalyzed methods provide a mild and efficient way to achieve this elimination, often under conditions that avoid the strong acids and high temperatures required for direct alcohol dehydration. organic-chemistry.orgnih.gov
The catalytic cycle for this transformation typically involves the following key steps:
Oxidative Addition: The alkyl halide oxidatively adds to a low-valent palladium(0) complex, such as one bearing bulky phosphine (B1218219) ligands (L). This forms a palladium(II) alkyl halide intermediate. nih.govyoutube.com
β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is transferred to the metal, forming a palladium(II) hydride-olefin complex. nih.gov This step is often reversible but is crucial for forming the desired product. For the halide of this compound, β-hydrogens are available at C2 and C4.
Reductive Elimination: In the presence of a base, the palladium hydride complex undergoes reductive elimination. The base abstracts the proton from the palladium, and the resulting H-Base salt is formed. The olefin product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. organic-chemistry.orgnih.gov
Mechanistic studies have shown that the rate-determining step can vary depending on the structure of the alkyl halide. nih.gov This method leverages the β-hydride elimination step, often considered an undesirable side reaction in cross-coupling chemistry, as the key product-forming step. organic-chemistry.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Branched Alcohols
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. mdpi.com For a molecule such as 2,2-Dimethylundecane-3-ol, ¹H and ¹³C NMR spectroscopy, along with advanced two-dimensional techniques, provide a comprehensive map of the atomic connectivity and spatial arrangement.
¹H NMR Chemical Shift Analysis of Hydroxyl and Alkyl Protons
In the ¹H NMR spectrum of a branched alcohol, the chemical shifts of the protons provide a wealth of information about their electronic environment. libretexts.orgopenstax.org Protons attached to carbons bearing the hydroxyl group are deshielded due to the electronegativity of the oxygen atom and typically resonate in the 3.4-4.5 ppm region. libretexts.orgpressbooks.pub The hydroxyl proton itself (OH) often appears as a broad singlet, with a chemical shift that can vary significantly (typically 2.0-5.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. libretexts.orglibretexts.org
The alkyl protons in this compound would exhibit characteristic chemical shifts based on their position relative to the electron-withdrawing hydroxyl group and the bulky tert-butyl group. Protons on saturated, sp³-hybridized carbons generally absorb at higher fields (further upfield). libretexts.orgopenstax.org
-CH₃ Protons: The nine protons of the C(CH₃)₃ group are chemically equivalent and would appear as a sharp singlet, highly shielded and thus upfield. The terminal methyl group of the undecane (B72203) chain would appear as a triplet further downfield.
-CH₂- Protons: The methylene (B1212753) protons along the n-octyl chain would appear as a series of multiplets in the typical alkyl region (around 1.2–1.6 ppm). libretexts.orgopenstax.org
-CH- Proton: The proton on the carbon adjacent to the hydroxyl group (C3) is expected to be the most deshielded of the alkyl protons, appearing further downfield.
The position of the -OH peak can be confirmed by a "D₂O shake," where adding a few drops of deuterium (B1214612) oxide to the NMR sample results in the rapid exchange of the hydroxyl proton for a deuterium atom, causing the -OH peak to disappear from the spectrum. libretexts.orgpressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Hydroxyl (-OH) | 2.0 - 5.0 | Broad Singlet |
| Methine (-CH-OH) | 3.5 - 4.0 | Multiplet |
| Methylene (-CH₂-) | 1.2 - 1.6 | Multiplets |
| tert-Butyl (-C(CH₃)₃) | ~0.9 | Singlet |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Branch Point Identification
¹³C NMR spectroscopy is a powerful technique for defining the carbon framework of a molecule. libretexts.org Since each unique carbon atom typically gives rise to a distinct signal, the spectrum for this compound would confirm the presence of all 13 carbon atoms. masterorganicchemistry.com
The chemical shifts are highly dependent on the carbon's local environment.
Carbinol Carbon (>C-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and its signal appears in the 50-80 ppm range. pressbooks.pub For tertiary alcohols, this shift is characteristic.
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is also distinctive, typically appearing in the 30-40 ppm range in branched alkanes. openochem.org Its signal is often weaker than those of protonated carbons.
Alkyl Carbons (-CH₃, -CH₂-): The carbons of the methyl and methylene groups along the chain will resonate in the upfield region of the spectrum (typically 10-50 ppm). oregonstate.edu The chemical shift is influenced by proximity to the hydroxyl group and the degree of branching. libretexts.org
The number of signals in the spectrum reveals the symmetry of the molecule; for this compound, all 13 carbons are chemically distinct and should produce 13 unique signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbinol (>C-OH) | 65 - 80 |
| Quaternary (-C(CH₃)₃) | 30 - 40 |
| Methylene (-CH₂-) | 20 - 40 |
| tert-Butyl Methyls (-C(CH₃)₃) | 25 - 35 |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
Since the C3 carbon in this compound is a stereocenter, advanced NMR techniques are essential for determining its absolute configuration and for conformational analysis.
Chiral Derivatizing Agents (CDAs): Reacting the alcohol with a chiral agent, such as Mosher's acid (MTPA) or methoxyphenylacetic acid (MPA), creates a mixture of diastereomeric esters. researchgate.net These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons or other nuclei near the new chiral center can be analyzed to assign the absolute stereochemistry of the original alcohol. researchgate.net
Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers of the alcohol. This interaction can induce chemical shift non-equivalence, allowing for the discrimination and quantification of enantiomers directly in the NMR tube. Bisselenourea has been shown to be an effective CSA for the chiral recognition of tertiary alcohols, often using the hydroxyl proton signal which becomes sharply split. nih.gov
Infrared (IR) Spectroscopy of Branched Tertiary Alcohols
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. adichemistry.com For a branched tertiary alcohol like this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.
Characterization of O-H and C-O Stretching Vibrations
The IR spectrum of an alcohol is characterized by two principal absorptions:
O-H Stretch: The hydroxyl group gives rise to a very prominent absorption. In a concentrated or neat sample, intermolecular hydrogen bonding causes this peak to be very broad and strong, appearing in the 3200-3500 cm⁻¹ region. adichemistry.comquimicaorganica.orgorgchemboulder.com If the sample is analyzed in a very dilute solution in a non-polar solvent (which minimizes hydrogen bonding), a sharp, less intense "free" O-H stretching peak appears at higher frequencies, around 3600-3650 cm⁻¹. msu.edublogspot.com For simple tertiary alcohols, this free O-H stretch is observed around 3615 cm⁻¹. cdnsciencepub.com
C-O Stretch: The stretching vibration of the carbon-oxygen single bond results in a strong, intense peak in the fingerprint region of the spectrum, typically between 1000 and 1260 cm⁻¹. libretexts.orgadichemistry.comspectroscopyonline.com The exact position of this band is diagnostic of the alcohol class.
Table 3: Characteristic IR Absorption Frequencies for Branched Tertiary Alcohols
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-Bonded) | 3200 - 3500 | Strong, Broad |
| O-H Stretch (Free) | ~3615 | Sharp, Weaker |
| C-O Stretch | 1100 - 1210 | Strong |
Distinguishing Alcohol Classes via IR Signatures
While the O-H stretch confirms the presence of a hydroxyl group, the position of the strong C-O stretching vibration is particularly useful for distinguishing between primary, secondary, and tertiary alcohols. quimicaorganica.orgspectroscopyonline.com This is because the vibrational frequency is affected by the substitution pattern of the carbon atom attached to the oxygen.
Primary Alcohols: The C-O stretch appears in the 1000-1075 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com
Secondary Alcohols: This vibration is shifted to a higher frequency, typically found between 1075-1150 cm⁻¹. spectroscopyonline.com
Tertiary Alcohols: For tertiary alcohols, such as this compound, the C-O stretch occurs at an even higher wavenumber, generally in the 1100-1210 cm⁻¹ region. adichemistry.comspectroscopyonline.com
This clear trend allows for the confident assignment of the alcohol as tertiary based on the position of its C-O stretching band in the IR spectrum. However, there can be some overlap in the ranges for secondary and tertiary alcohols, which may necessitate confirmation by NMR spectroscopy. spectroscopyonline.com
Mass Spectrometry (MS) for Complex Branched Alcohols
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of organic compounds. However, complex branched alcohols like this compound present unique challenges due to their propensity for fragmentation.
In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak, if observable, would be weak or entirely absent due to the high degree of branching and the presence of the hydroxyl group, which promotes fragmentation. almerja.comlibretexts.orgchemistrynotmystery.comlibretexts.org
The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. libretexts.orglibretexts.org
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, two main alpha-cleavage routes are possible, leading to the formation of resonance-stabilized oxonium ions.
Cleavage between C2 and C3 would result in the loss of a tert-butyl radical, leading to a fragment ion.
Cleavage between C3 and C4 would result in the loss of an octyl radical.
Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is another common fragmentation pathway for alcohols. chemistrynotmystery.comlibretexts.org
The predicted fragmentation of this compound allows for its differentiation from other isomers. For example, an isomer like 2,2-Dimethyldecan-1-ol would exhibit a prominent peak corresponding to the loss of a C9H19 radical via alpha-cleavage, which would be different from the fragmentation of this compound. The unique fragmentation pattern serves as a fingerprint for the specific arrangement of the alkyl chain and the position of the hydroxyl group. youtube.comlibretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Lost Neutral Fragment | m/z of Detected Ion |
| Alpha-Cleavage (C2-C3) | tert-butyl radical (C4H9•) | 143 |
| Alpha-Cleavage (C3-C4) | octyl radical (C8H17•) | 87 |
| Dehydration | Water (H2O) | 184 (M-18) |
Given the high likelihood of extensive fragmentation and the potential absence of a molecular ion peak in EI mass spectra of highly branched alcohols, soft ionization techniques are crucial for determining the molecular weight of this compound. almerja.comlibretexts.orguky.edu These methods impart less energy to the analyte molecule, thus minimizing fragmentation and preserving the molecular ion. uky.edupharmafocuseurope.comacdlabs.com
Commonly employed soft ionization techniques include:
Chemical Ionization (CI): In CI, a reagent gas is ionized, which in turn ionizes the analyte molecule through proton transfer or adduction. This results in a prominent [M+H]+ ion, allowing for the confident determination of the molecular mass. pharmafocuseurope.com
Electrospray Ionization (ESI): ESI is particularly useful for polar molecules and involves the formation of ions from a solution. It typically produces [M+H]+ or [M+Na]+ ions with minimal fragmentation, making it ideal for confirming the molecular weight of this compound. uky.edupharmafocuseurope.comacdlabs.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. This technique is also effective in producing intact molecular ions of fragile molecules. pharmafocuseurope.comacdlabs.comresearchgate.net
The use of these techniques is indispensable for obtaining the molecular formula, a critical piece of information when elucidating the structure of a complex alcohol.
Multi-Way Chemometric Analysis for Complex Spectroscopic Data Interpretation
The large and complex datasets generated from modern spectroscopic techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often require advanced statistical methods for their interpretation. Multi-way chemometric analysis provides powerful tools to extract meaningful chemical information from such data.
For a compound like this compound and its isomers, subtle differences in their spectroscopic profiles can be difficult to discern through manual inspection. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can analyze the entire dataset to identify patterns and correlations that distinguish between different structures. universiteitleiden.nl
When analyzing a mixture of isomers or closely related compounds, these techniques can:
Reduce the dimensionality of the data, highlighting the most significant variations.
Identify the specific spectral features (e.g., m/z values in MS or chemical shifts in NMR) that are most discriminative between the different compounds.
Build classification models to automatically identify the presence of a specific isomer in a complex mixture.
By applying multi-way chemometric analysis to spectroscopic data, a more robust and objective interpretation can be achieved, leading to a higher level of confidence in the structural elucidation of complex molecules like this compound.
Computational Chemistry and Molecular Modeling Studies of 2,2 Dimethylundecane 3 Ol
Molecular Dynamics (MD) Simulations for Branched Alcohol Systems
Molecular dynamics simulations are powerful tools for investigating the physical movements of atoms and molecules over time. For a branched alcohol like 2,2-Dimethylundecane-3-ol, MD simulations can illuminate how its specific structure—a long undecane (B72203) chain with a bulky dimethyl group near the hydroxyl function—governs its conformational states and interactions with neighboring molecules.
The accuracy of any MD simulation is fundamentally dependent on the quality of the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For long-chain branched alcohols, selecting an appropriate force field is critical.
The Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field is a common choice for organic molecules, including alcohols. However, standard OPLS-AA has shown limitations for long alkyl chains, sometimes predicting erroneously high melting points and causing systems to spontaneously crystallize during simulations at room temperature. This artifact arises from exaggerated attractive interactions between the long hydrocarbon tails.
To address this, a refined version known as the Long-chain OPLS (L-OPLS) was developed. L-OPLS modifies the dihedral and Lennard-Jones parameters for long hydrocarbon chains to better reproduce their liquid properties. For a molecule like this compound, a hybrid approach is often most effective: the L-OPLS parameters are used for the undecane tail, while the standard OPLS-AA parameters are retained for the hydroxyl head group and the adjacent branched carbons. This mixed-model approach prevents the artificial freezing of the alkyl tails while accurately modeling the crucial hydrogen-bonding interactions involving the alcohol group.
Other force fields like TraPPE (Transferable Potentials for Phase Equilibria) are well-regarded for accurately predicting the phase behavior of alkanes and can be extended to alcohols, though specific parameterization for highly branched secondary alcohols may be required. Coarse-grained force fields like MARTINI, which group several atoms into single interaction sites, could be used to study larger-scale phenomena like self-assembly over longer timescales, but at the cost of atomic detail.
Table 1: Comparison of Force Fields for Simulating this compound
| Force Field | Type | Strengths | Weaknesses | Applicability to this compound |
| OPLS-AA | All-Atom | Good parameterization for many functional groups, including hydroxyls. | Can overestimate attractive forces in long alkyl chains, leading to artificial crystallization. | Suitable for the hydroxyl head and branched region, but less so for the long tail. |
| L-OPLS | All-Atom | Optimized for long hydrocarbon chains, accurately reproduces liquid properties and densities. | Less validated for a wide range of functional groups compared to OPLS-AA. | Ideal for the undecane tail. A mixed model with OPLS-AA is recommended. |
| TraPPE | United-Atom | Excellent for predicting vapor-liquid equilibria and phase behavior of alkanes and alcohols. | Reduced atomic detail as CHn groups are treated as single particles. | Good for predicting bulk thermodynamic properties. |
| MARTINI | Coarse-Grained | Allows for much longer simulation times and larger system sizes. | Loss of specific atomic detail, unsuitable for studying fine conformational dynamics or specific H-bonds. | Useful for studying aggregation, micelle formation, or membrane interactions. |
The unique structure of this compound, with a tertiary carbon adjacent to the secondary alcohol carbon, significantly influences its behavior. The two methyl groups at the C2 position create substantial steric hindrance.
This branching has several key effects:
Intermolecular Packing: The steric bulk disrupts the efficient packing of the alkyl chains. Unlike linear long-chain alcohols which can align to maximize van der Waals interactions and form ordered, crystalline-like structures, the branching in this compound introduces disorder, likely lowering its melting point and increasing its viscosity in the liquid state.
Hydrogen Bonding: While the hydroxyl group can still act as both a hydrogen bond donor and acceptor, the steric hindrance from the adjacent dimethyl groups can affect the geometry and strength of the hydrogen-bond network. It may hinder the formation of large, linear chains of hydrogen-bonded molecules, potentially favoring the formation of smaller clusters or cyclic arrangements.
Table 2: Predicted Effects of Branching in this compound
| Property | Influence of 2,2-Dimethyl Branching | Rationale |
| Local Chain Flexibility | Decreased | Steric hindrance from the gem-dimethyl group restricts rotation around adjacent C-C bonds. |
| Molecular Packing Efficiency | Decreased | The bulky head group prevents efficient, ordered alignment of the long alkyl tails. |
| Hydrogen Bond Network | Potentially Disrupted | Steric crowding around the hydroxyl group may alter the preferred geometry and extent of hydrogen bonding. |
| Viscosity | Increased | Disrupted packing and hindered molecular motion lead to greater resistance to flow. |
| Melting Point | Decreased | Irregular shape leads to a less stable crystal lattice compared to a linear isomer. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are essential for studying chemical reactions at the electronic level. For this compound, these methods can be used to elucidate the mechanisms of reactions involving the secondary alcohol group, such as oxidation to a ketone or acid-catalyzed dehydration.
To study a reaction, QC calculations are used to map the potential energy surface connecting reactants to products. This involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactant(s), product(s), and any intermediates.
Transition State Search: Identifying the highest-energy point along the lowest-energy reaction pathway, known as the transition state (TS). The TS structure represents the energetic barrier that must be overcome for the reaction to occur.
Frequency Calculations: Confirming the nature of the optimized structures. Reactants and products have all positive vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For example, in the oxidation of this compound to 2,2-Dimethylundecan-3-one, DFT calculations could model the abstraction of the hydrogen atom from the C3 carbon and the hydroxyl group by an oxidizing agent. The calculations would reveal the structure of the transition state and provide a quantitative measure of the energy barrier, allowing for predictions of the reaction rate. Such studies are invaluable for understanding reactivity and designing catalysts. nih.govepa.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their properties, such as reactivity or biological/environmental effects. nih.gov These models are widely used in environmental science to predict the fate of chemicals, including their biodegradability and aquatic toxicity, without extensive experimental testing. nih.govresearchgate.net
Developing a QSAR model for a class of compounds including this compound involves several steps:
Data Collection: Assembling a dataset of structurally similar alcohols with known experimental values for the property of interest (e.g., rate of biodegradation).
Descriptor Calculation: For each molecule in the dataset, calculating a large number of numerical "molecular descriptors" that encode structural, physicochemical, and electronic features.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates a subset of the most relevant descriptors to the observed property.
Validation: Rigorously testing the model's predictive power using both internal and external validation sets.
For this compound, specific descriptors would be crucial for capturing its unique structure. nih.gov
Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptors | Relevance to this compound |
| Constitutional | Molecular Weight, Atom Counts (nC, nO), Number of Circuits (nCIR) | Basic descriptors of size and composition. neuraldesigner.com |
| Topological | Branching Index (e.g., Kier shape indices), Connectivity Indices | Quantify the degree of branching, which is a key structural feature affecting packing, solubility, and receptor binding. |
| Physicochemical | Log P (octanol-water partition coefficient), Molar Refractivity, Polarizability | Describe the molecule's hydrophobicity and its bulk electronic properties, which are critical for predicting environmental partitioning and non-polar narcotic toxicity. researchgate.netnih.gov |
| Quantum-Chemical | HOMO/LUMO Energies, Partial Atomic Charges | Relate to chemical reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) can correlate with susceptibility to oxidation. ucsb.edu |
A QSAR model for the aquatic toxicity of long-chain alcohols, for instance, would likely show a strong correlation with Log P, as toxicity is often driven by the molecule's ability to partition into biological membranes. nih.gov However, the model would also need to incorporate descriptors related to branching to account for deviations from the behavior of purely linear alcohols. Similarly, a model for biodegradability would need descriptors that capture the steric hindrance around the hydroxyl group, as this may affect the ability of microbial enzymes to access and metabolize the molecule. nih.gov
Environmental Degradation Pathways and Fate Assessment Methodologies for Branched Long Chain Alcohols
Biodegradation Kinetics and Mechanisms in Environmental Compartments
Biodegradation is a primary pathway for the removal of long-chain alcohols from the environment. The rate and extent of this process are highly dependent on the molecular structure of the alcohol and the prevailing environmental conditions. Long-chain alcohols (LCOH), including linear and slightly branched isomers, are generally known to biodegrade rapidly in the environment, with half-lives that can be on the order of minutes. nih.govresearchgate.net
The structure of an alcohol molecule plays a critical role in its susceptibility to microbial attack. Branching in the alkyl chain, especially multi-branching, can significantly affect biodegradability when compared to linear isomers. nih.govcosmeticsandtoiletries.com
Steric Hindrance: The presence of alkyl branches, particularly near the hydroxyl group as in 2,2-Dimethylundecane-3-ol, can create steric hindrance. This may impede the ability of microbial enzymes, such as alcohol dehydrogenases, to access and oxidize the alcohol functional group, which is often the initial step in biodegradation.
Metabolic Disruption: Highly branched structures can disrupt the typical beta-oxidation pathway that microbes use to degrade fatty acids and linear alcohols. Quaternary carbons, like the one at the C2 position in this compound, are particularly resistant to this metabolic pathway.
Physical Properties: Branching generally lowers the melting point and can alter the solubility and partitioning behavior of a compound compared to its linear counterpart of the same carbon number. cosmeticsandtoiletries.comepa.gov These changes can affect the bioavailability of the compound to microorganisms. Studies on ester-based fluids have shown that avoiding branched alcohols can lead to a higher rate and completeness of anaerobic biodegradation. nih.gov
Oxidative Stability: In contrast to biodegradability, branched saturated alcohols tend to have greater oxidative and hydrolytic stability compared to unsaturated alcohols. cosmeticsandtoiletries.com Research on thermo-oxidative aging has also indicated that iso-alcohols exhibit higher stability against degradation than their linear (n-alcohol) counterparts. leuphana.de
Table 1: Factors Affecting the Biodegradability of Branched vs. Linear Alcohols
| Factor | Impact of Branching | Rationale |
| Enzymatic Access | Decreased Biodegradability | Steric hindrance from alkyl groups can block microbial enzymes from accessing the hydroxyl group. |
| Metabolic Pathways | Decreased Biodegradability | Branching, especially quaternary carbons, can inhibit or block standard metabolic processes like beta-oxidation. |
| Bioavailability | Variable | Changes in solubility and partitioning may either increase or decrease the availability to microbes. |
| Thermo-oxidative Stability | Increased Stability (Lower Degradation) | Branched structures can be more resistant to non-biological oxidative aging processes. leuphana.de |
The microbial transformation of alcohols is a stepwise process involving several key enzymatic reactions. medcraveonline.com For a secondary branched alcohol like this compound, the degradation would likely proceed through oxidation to a ketone, followed by further breakdown.
Initial Oxidation: The first step in the microbial metabolism of an alcohol is typically its oxidation. Primary alcohols are oxidized to aldehydes, while secondary alcohols are oxidized to ketones. bohrium.com This reaction is catalyzed by alcohol dehydrogenases. youtube.comyoutube.com In the case of this compound, this would result in the formation of 2,2-Dimethylundecan-3-one.
Ketone Metabolism: The resulting ketone, 2,2-Dimethylundecan-3-one, would then be further metabolized. Microorganisms can employ monooxygenase enzymes to insert an oxygen atom adjacent to the carbonyl group, forming an ester. This is known as a Baeyer-Villiger oxidation.
Ester Hydrolysis: The resulting ester would then be cleaved by esterase enzymes into a smaller alcohol and a carboxylic acid.
Final Metabolism: These smaller, simpler molecules can then be readily assimilated by the microorganisms and funneled into central metabolic pathways, such as the citric acid cycle, for energy production and biomass synthesis. nih.gov
Potential metabolic intermediates in the degradation of this compound could include 2,2-Dimethylundecan-3-one and subsequent ester and carboxylic acid fragments. The complete mineralization of the compound results in the formation of carbon dioxide and water.
Table 2: Plausible Microbial Transformation Pathway for this compound
| Step | Reaction Type | Enzyme Class | Reactant | Product(s) |
| 1 | Oxidation | Alcohol Dehydrogenase | This compound | 2,2-Dimethylundecan-3-one |
| 2 | Oxygenation | Monooxygenase | 2,2-Dimethylundecan-3-one | An ester intermediate |
| 3 | Hydrolysis | Esterase | Ester intermediate | Carboxylic Acid + Alcohol |
| 4 | Further Oxidation | Various | Carboxylic Acid + Alcohol | Smaller molecules for central metabolism |
Environmental Partitioning Behavior and Mobility Assessment
The way a chemical distributes itself in the environment—between water, soil, air, and biota—is known as its partitioning behavior. For long-chain alcohols, this is largely driven by their low water solubility and high hydrophobicity, which increases with the length of the alkyl chain. researchgate.net These properties suggest that compounds like this compound will have a low mobility in soil and a high tendency to adsorb to organic matter in soil and sediment. nih.govcleaninginstitute.org Due to their properties, long-chain alcohols are commonly detected in wastewater effluents, indicating their passage through water treatment systems. nih.govresearchgate.net
While biodegradation is a key fate process, abiotic degradation pathways can also contribute to the transformation of alcohols in the environment.
Hydrolysis: Simple alcohols are generally resistant to hydrolysis under typical environmental pH conditions. This pathway is not considered significant for the degradation of this compound unless it is first transformed into an ester. wikipedia.org
Photochemical Degradation: Alcohols can undergo photochemical oxidation in the presence of sunlight and other reactive species in the atmosphere or water. nih.gov This process can convert alcohols into their corresponding aldehydes or ketones. nih.govdatapdf.com For this compound, this would lead to the formation of 2,2-Dimethylundecan-3-one. This abiotic process can be an important initial transformation step, particularly in sunlit surface waters.
Advanced Analytical Methodologies for Environmental Monitoring of Branched Alcohols
Accurate monitoring of branched alcohols and their degradation products in complex environmental matrices like water and soil requires sophisticated analytical techniques. nih.gov888chem.com The choice of method is critical for achieving the necessary sensitivity and selectivity to detect these compounds at environmentally relevant concentrations.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for monitoring long-chain alcohols and their metabolites. rsc.orgmdpi.com
The process generally involves several steps:
Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is used to isolate the target compounds from the environmental sample (e.g., water, soil extract). nih.gov
Derivatization: Because of the polar hydroxyl group, alcohols and their acidic metabolites often have low volatility. A chemical derivatization step is frequently employed to make them more suitable for GC analysis. nih.govthermofisher.com This involves reacting the sample with a silylating agent to replace the active hydrogen on the hydroxyl group, thereby increasing volatility and thermal stability.
GC Separation: The derivatized sample is injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
MS Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. thermofisher.com The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. nih.govchromatographyonline.com
GC-MS provides both qualitative (identification) and quantitative (concentration) information, making it an indispensable tool for profiling the metabolites of this compound and assessing its environmental fate and degradation pathways. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of a wide array of organic molecules, including long-chain alcohols. nih.gov While gas chromatography (GC) is also frequently employed for the analysis of alcohols, often requiring derivatization, HPLC offers the advantage of analyzing thermally labile and less volatile compounds in their native form.
For the quantitative analysis of a branched long-chain alcohol like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the non-polar nature of the long alkyl chain of this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and subsequent elution of this hydrophobic compound from the column.
Detection of long-chain alcohols that lack a strong chromophore can be challenging with standard UV-Vis detectors. Therefore, alternative detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are often utilized. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov LC-MS allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis, aiding in the unequivocal identification and quantification of this compound in complex environmental matrices.
The development of a robust HPLC method for this compound would involve optimization of several parameters, as detailed in the hypothetical data table below, which is based on typical values for similar long-chain alcohols.
Table 1: Hypothetical HPLC Method Parameters for Quantitative Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for hydrophobic molecules. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard mobile phases for reversed-phase chromatography. |
| Gradient | 70% B to 100% B over 20 minutes | To elute the highly non-polar analyte effectively. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 20 µL | Standard injection volume for analytical HPLC. |
| Detector | ELSD or LC-MS | Suitable for non-chromophoric compounds. |
| Retention Time | ~15.2 min | Estimated based on the hydrophobicity of the compound. |
| LOD | ~0.1 µg/L (with LC-MS) | Estimated sensitivity for trace environmental analysis. |
| LOQ | ~0.5 µg/L (with LC-MS) | Estimated limit for reliable quantification. |
This data is hypothetical and serves as an illustrative example for the analytical approach.
Enantioselective Analysis in Environmental Samples
This compound possesses a chiral center at the C-3 position, meaning it can exist as two enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities and degradation rates in the chiral environment of biological systems. Therefore, enantioselective analysis is crucial for a comprehensive environmental fate assessment.
The separation of enantiomers requires a chiral environment, which is typically achieved in HPLC by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
For the enantioselective analysis of this compound, a normal-phase HPLC system might be preferred, often providing better chiral recognition for alcohols. This would involve a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol. The choice of the specific CSP and the mobile phase composition would require careful screening and optimization to achieve baseline separation of the enantiomers.
The detection methods would be similar to those used for quantitative analysis, with LC-MS being particularly advantageous for its sensitivity and ability to confirm the identity of the separated enantiomers. The enantiomeric ratio (ER) or enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. Monitoring changes in the ER in environmental samples over time can provide valuable insights into the stereoselective biodegradation of this compound. While the synthesis of chiral tertiary alcohols can be challenging, analytical methods for their separation are established. researchgate.netrug.nl
A summary of a plausible enantioselective HPLC method is presented in the hypothetical data table below.
Table 2: Hypothetical Enantioselective HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) | To enable the separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 0.8 mL/min | Optimized for resolution on a chiral column. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition. |
| Injection Vol. | 10 µL | Smaller volume to prevent peak broadening. |
| Detector | LC-MS/MS | For sensitive and selective detection of enantiomers. |
| Retention Time | Enantiomer 1: ~12.5 min; Enantiomer 2: ~14.1 min | Hypothetical retention times demonstrating separation. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the two enantiomers. |
This data is hypothetical and serves as an illustrative example for the analytical approach.
Q & A
[Basic] What are the recommended synthetic routes for 2,2-Dimethylundecane-3-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of tertiary alcohols like this compound often involves nucleophilic addition to ketones or hydroboration-oxidation of alkenes. For example:
- Grignard Reagent Approach : Reacting a methylmagnesium bromide with a ketone precursor (e.g., 2,2-dimethylundecan-3-one) followed by acid quenching. Optimize yield by controlling stoichiometry, solvent polarity (e.g., THF), and temperature (0–25°C) .
- Hydroboration-Oxidation : Use a sterically hindered alkene (e.g., 3,3-dimethylundec-1-ene) with BH₃·THF, followed by H₂O₂/NaOH. Anti-Markovnikov selectivity ensures the hydroxyl group attaches to the tertiary carbon. Monitor reaction progress via TLC or GC-MS .
[Basic] What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear EN 374-certified nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to strong acids/alkalis or oxidizing agents (e.g., KMnO₄) due to incompatibility risks .
- Waste Management : Segregate waste in labeled containers for professional disposal to avoid environmental contamination .
[Basic] How does the tertiary alcohol structure influence its reactivity compared to primary/secondary alcohols?
Methodological Answer:
The steric hindrance of the tertiary carbon reduces nucleophilicity, limiting common reactions like esterification or oxidation. Key considerations:
- Oxidation Resistance : Tertiary alcohols resist oxidation under standard conditions (e.g., CrO₃), unlike primary/secondary alcohols. Alternative oxidants (e.g., Dess-Martin periodinane) may be required for derivatization .
- Acid-Catalyzed Dehydration : Forms alkenes via E1 mechanisms under concentrated H₂SO₄. Monitor temperature (80–120°C) to avoid side reactions .
[Advanced] How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions in NMR or IR data may arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies:
- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with computational predictions (DFT) for chemical shifts .
- Reproducibility Checks : Replicate experiments under standardized conditions (solvent, temperature) and cross-validate with independent labs. Document deviations in sample preparation .
[Advanced] What in vitro assays are suitable for probing the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with oxidoreductases (e.g., alcohol dehydrogenases) using spectrophotometric monitoring of NAD⁺/NADH conversion at 340 nm .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess viability. Include positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM) .
[Advanced] How can stereochemical control be achieved during derivatization of this compound?
Methodological Answer:
- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry in derivatives .
- Protecting Groups : Use TBS or acetyl groups to block the hydroxyl during reactions, preserving stereointegrity. Deprotect with TBAF or acidic hydrolysis .
[Basic] What analytical techniques are recommended for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹³C NMR to identify quaternary carbons (δ 70–75 ppm for tertiary OH). DEPT-135 distinguishes CH₃ groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Compare with PubChem/ChemSpider databases .
[Advanced] What conditions induce decomposition of this compound, and how are byproducts characterized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
